molecular formula C13H16ClNO2 B13442640 (2S,6R)-Hydroxyketamine

(2S,6R)-Hydroxyketamine

Cat. No.: B13442640
M. Wt: 253.72 g/mol
InChI Key: WAXHSFGMMWDOAE-YPMHNXCESA-N
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Description

(2S,6R)-Hydroxyketamine is a chiral metabolite of ketamine, a well-known anesthetic and antidepressant. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of depression. Unlike ketamine, this compound does not exhibit the same level of psychotomimetic side effects, making it a promising candidate for further research and clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-Hydroxyketamine involves several steps, starting from ketamine. One common method includes the reduction of ketamine to norketamine, followed by hydroxylation to produce this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride and hydroxylating agents like hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are still under development. the process generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-Hydroxyketamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,6R)-Hydroxyketamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S,6R)-Hydroxyketamine involves modulation of the glutamatergic system. It primarily acts on the N-methyl-D-aspartate (NMDA) receptors, leading to increased synaptic plasticity and neurogenesis. Additionally, it influences other pathways, such as the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6R)-Hydroxyketamine stands out due to its unique combination of efficacy and reduced side effects. Unlike (S)-Ketamine, it does not cause significant psychotomimetic effects, making it a safer alternative for long-term use. Its distinct pharmacokinetic profile also allows for more controlled and sustained therapeutic effects .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

(2S,6R)-2-(2-chlorophenyl)-6-hydroxy-2-(methylamino)cyclohexan-1-one

InChI

InChI=1S/C13H16ClNO2/c1-15-13(8-4-7-11(16)12(13)17)9-5-2-3-6-10(9)14/h2-3,5-6,11,15-16H,4,7-8H2,1H3/t11-,13+/m1/s1

InChI Key

WAXHSFGMMWDOAE-YPMHNXCESA-N

Isomeric SMILES

CN[C@@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl

Canonical SMILES

CNC1(CCCC(C1=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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